1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including furan, oxazole, thiazole, and piperidine. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.
Mechanism of Action
Target of action
The compound contains structural features of several classes of bioactive molecules, including furan, isoxazole, thiazole, and piperidine rings. These moieties are found in a variety of pharmaceuticals and biologically active compounds, suggesting that the compound could interact with multiple biological targets .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many drugs containing these moieties are involved in a wide range of biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation .
Pharmacokinetics
The presence of various heterocyclic rings and amide linkages could influence its absorption, distribution, metabolism, and excretion .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH due to the presence of amide linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the furan moiety, and the coupling with the piperidine and thiazole units. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds that feature heterocyclic structures, such as:
This compound: Known for its unique combination of furan, oxazole, thiazole, and piperidine rings.
Furan-2-carboxamide derivatives: Known for their antimicrobial and anti-inflammatory properties.
Oxazole derivatives: Studied for their anticancer and antiviral activities.
Thiazole derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-15(19-17-18-5-9-26-17)11-3-6-21(7-4-11)16(23)12-10-14(25-20-12)13-2-1-8-24-13/h1-2,5,8-11H,3-4,6-7H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRTXTFXKRDQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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